molecular formula C23H40O8 B8547741 Tetrabutyl propane-1,1,2,3-tetracarboxylate CAS No. 69425-31-6

Tetrabutyl propane-1,1,2,3-tetracarboxylate

Cat. No. B8547741
Key on ui cas rn: 69425-31-6
M. Wt: 444.6 g/mol
InChI Key: BSADOOZDZLORES-UHFFFAOYSA-N
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Patent
US04420621

Procedure details

One half gram of sodium metal is dissolved in 200 mls n-butanol and to this solution is added 108 g (0.5 mol) of dibutyl malonate. After reacting for five minutes, 114 grams (0.5 mole) of dibutyl maleate is added and the reaction mixture is refluxed for 6 hours. The solution is neutralized with a few drops of conc. hydrochloric acid and then filtered. The excess n-butanol is distilled off in vacuo to give 213 grams of a tetrabutyl propane-1,1,2,3-tetracarboxylate. The structure is confirmed by NMR analysis (CDCl3) ##STR11##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:11])[CH2:3][C:4]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:5].[C:17]([O:28][CH2:29][CH2:30][CH2:31][CH3:32])(=[O:27])/[CH:18]=[CH:19]\[C:20]([O:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:21]>C(O)CCC.Cl>[CH:3]([C:4]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:5])([C:2]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:11])[CH:18]([C:17]([O:28][CH2:29][CH2:30][CH2:31][CH3:32])=[O:27])[CH2:19][C:20]([O:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:21] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
C(CC(=O)OCCCC)(=O)OCCCC
Step Three
Name
Quantity
114 g
Type
reactant
Smiles
C(\C=C/C(=O)OCCCC)(=O)OCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The excess n-butanol is distilled off in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(CC(=O)OCCCC)C(=O)OCCCC)(C(=O)OCCCC)C(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 213 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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